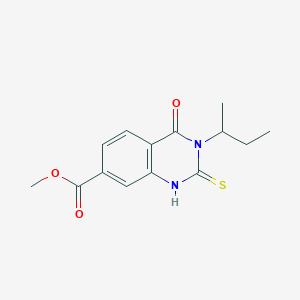

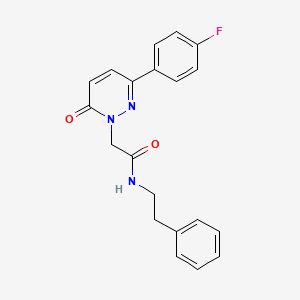

Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The compound "Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate" is not directly mentioned in the provided papers, but the papers discuss related quinazoline derivatives, which can provide insights into the synthesis, structure, and properties of similar compounds.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves strategies such as S-arylation, intramolecular cyclization, and reactions with various reagents. For instance, a 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was synthesized using a simple S-arylation method, which is notable for its high conversion rate and short reaction time . Another example is the intramolecular cyclization of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide to form 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The crystal structure of quinazoline derivatives provides valuable information about their molecular geometry and intermolecular interactions. For example, the crystal structure of a new 2-Benzylsulfanyl quinazolinone derivative was solved and refined, revealing an orthorhombic system with specific unit cell parameters . Similarly, the crystal structure of a 3-(4-fluorophenyl) quinazolinone derivative was determined, showing a monoclinic system . These structural analyses are crucial for understanding the molecular conformation and potential reactivity of quinazoline derivatives.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical transformations, leading to the formation of new compounds with different functional groups. For instance, the reaction of a spiro[benzo[h]quinazoline] derivative with alkyl halides and hydrazine hydrate resulted in the formation of new benzo[h]quinazoline derivatives . Additionally, methyl 2-benzoylamino-2-oxobutanoate was transformed into oxazolo[4,5-c]quinoline and imidazole-4-carboxylate derivatives through cyclization and condensation reactions . These transformations highlight the chemical versatility of quinazoline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as their antibacterial activity, Raman spectra, and electrostatic potential surfaces, are important for their practical applications. The antibacterial evaluation of certain quinazoline derivatives has shown promising results against bacterial strains . Raman analysis and Hirshfeld surface analysis provide insights into the vibrational modes and intermolecular interactions of these compounds . Additionally, the electrostatic potential surface derived from density functional theory can be used to predict the reactivity of different regions of the molecule .

Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

Research demonstrates the utility of related compounds in synthesizing complex molecular structures, which are crucial in developing pharmaceuticals and materials science. For instance, the three-component condensation of quinolin-5-amine with certain carboxylates and aldehydes yields new hexahydrobenzo[b][1,7]phenanthroline derivatives. This process highlights the regioselectivity and stereoselectivity involved in synthesizing such complex molecules (N. Kozlov & A. B. Tereshko, 2013).

Metal-Organic Frameworks (MOFs)

Another application is in the construction of copper metal–organic systems. Researchers designed and synthesized flexible dicarboxylate ligands, leading to the isolation of metal–organic complexes with distinct structures. These findings are significant for materials science, especially in creating frameworks with specific properties (Fangna Dai et al., 2009).

Reaction Mechanisms and Catalysis

The promotion of the synthesis of quinolines through a novel Brønsted acidic ionic liquid illustrates the advancements in catalysis, providing efficient routes for synthesizing polycyclic compounds. Such studies are pivotal for understanding reaction mechanisms and developing new synthetic methodologies (F. Shirini et al., 2014).

Photophysical and Electrochemical Properties

Research into the synthesis of dihydrobenzofuran derivatives from substituted p-benzoquinones sheds light on the photophysical and electrochemical properties of these compounds. Understanding these properties is crucial for applications in organic electronics and photovoltaics (Tadashi Kozuka, 1982).

Antibacterial Properties

The synthesis and antibacterial evaluation of new quinazolinone derivatives highlight the potential of such compounds in medicinal chemistry. Investigating the antibacterial properties of these compounds is essential for developing new antibiotics and understanding the mechanism of action (Mohammed H. Geesi, 2020).

Propiedades

IUPAC Name |

methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-4-8(2)16-12(17)10-6-5-9(13(18)19-3)7-11(10)15-14(16)20/h5-8H,4H2,1-3H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRBEOJBPSZPGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

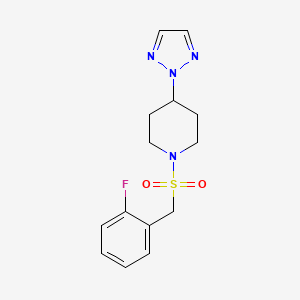

![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B3017893.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3017894.png)

![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017899.png)

![t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate](/img/structure/B3017901.png)

![Methyl 2-[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]acetate](/img/structure/B3017902.png)

![2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid](/img/structure/B3017906.png)

![2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B3017909.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B3017911.png)